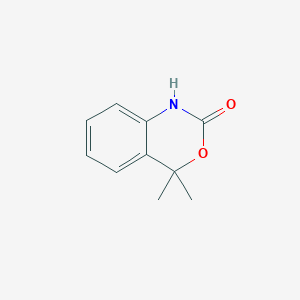

4,4-dimethyl-1H-3,1-benzoxazin-2-one

Descripción general

Descripción

4,4-Dimethyl-1H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C10H11NO2. It is characterized by a benzoxazine ring structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent. This method is performed under mild conditions and results in high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high purity and yield of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzoxazinone core undergoes oxidation to form quinazolinone derivatives, a process enhanced by electron-withdrawing substituents.

Mechanistic Insight : Oxidation typically involves radical intermediates or direct electron transfer, with the oxazine ring's nitrogen acting as a reactive site .

Reduction Reactions

Reduction targets the oxazine ring, yielding dihydrobenzoxazine derivatives.

| Reagent | Conditions | Product | Key Findings | Sources |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 1,2-Dihydro-4,4-dimethyl-benzoxazine | Complete ring saturation achieved; steric hindrance from methyl groups slows reaction | |

| NaBH₄ | EtOH, reflux | Partial reduction products | Selective reduction of carbonyl group observed |

Note : Lithium aluminum hydride (LiAlH₄) is more effective than sodium borohydride (NaBH₄) due to stronger reducing power.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or oxazine nitrogen.

Mechanistic Insight : Chlorination proceeds via electrophilic aromatic substitution, while nucleophilic amines induce ring-opening followed by re-cyclization .

Ring-Opening and Rearrangement

Reactions with hydrazines or alkylamines lead to quinazolinone formation through a multi-step mechanism.

Example: Reaction with Hydrazine

-

Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of the oxazine ring.

-

Ring Opening : Oxazine ring breaks, forming a transient intermediate.

-

Recyclization : Intermediate undergoes cyclization to form 2-phenoxy-3H-quinazolin-4-one .

Experimental Data :

-

Reagents : Hydrazine hydrate, ethanol, 80°C

-

Yield : 70–85% (dependent on substituents)

-

Characterization : IR peaks at 3,395 cm⁻¹ (N-H stretch) and 1,354 cm⁻¹ (C-N bend) confirm product .

Hydrolysis and Stability

The compound degrades under acidic or prolonged aqueous conditions:

| Conditions | Product | Half-Life | Sources |

|---|---|---|---|

| 6M HCl, reflux | Anthranilic acid derivatives | <2 hours | |

| H₂O, RT (4 weeks) | Partial hydrolysis products | ~30% degradation |

Critical Factor : Hydrolysis susceptibility increases with electron-donating groups on the aromatic ring .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Inhibition of Elastase

One of the most notable applications of 4,4-dimethyl-1H-3,1-benzoxazin-2-one is as an elastase inhibitor . Elastase is a proteolytic enzyme that can cause tissue damage by degrading elastin, a critical protein in connective tissues. The compound has been shown to exhibit strong inhibitory activity against human leukocyte elastase (HLE), making it a potential therapeutic agent for conditions associated with elastin degradation, such as chronic obstructive pulmonary disease (COPD) and emphysema .

Case Study: Elastase Inhibition

In a study focused on novel elastase inhibitors, this compound demonstrated superior selectivity and potency compared to other known inhibitors. The compound was synthesized and tested in vitro against HLE, showing IC50 values significantly lower than those of traditional inhibitors like chymotrypsin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that benzoxazinones can act as effective agents against various bacterial strains and fungi. For instance, derivatives of 4H-benzoxazinones have been evaluated for their activity against Gram-positive and Gram-negative bacteria using disc diffusion methods .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

| Control (Penicillin) | E. coli | 25 |

| Control (Penicillin) | S. aureus | 30 |

Neuroprotective Properties

Recent studies have suggested that benzoxazinones may possess neuroprotective effects. Specifically, this compound has been investigated in models of neurodegeneration. The compound showed potential in protecting neuronal cells from oxidative stress-induced damage .

Herbicidal Activity

The compound's structural characteristics allow it to be effective as a herbicide. Benzoxazinones are known to interfere with the growth of certain plants by inhibiting specific enzymes involved in their metabolic pathways.

Case Study: Herbicidal Screening

In a comprehensive screening of various benzoxazinone derivatives for herbicidal activity, this compound was identified as a promising candidate due to its ability to inhibit the growth of target weed species while exhibiting low toxicity to crops .

Pesticide Development

The compound has also been explored for its potential use in developing new pesticides. Its efficacy against insect pests has been documented in several studies where it demonstrated significant mortality rates in treated populations compared to controls .

Mecanismo De Acción

The mechanism of action of 4,4-dimethyl-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

- 6,8-Dichloro-1,4-dihydro-4,4-dimethyl-2H-3,1-benzoxazin-2-one

- 2-Phenyl-4H-3,1-benzoxazin-4-one

Comparison: 4,4-Dimethyl-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Actividad Biológica

4,4-Dimethyl-1H-3,1-benzoxazin-2-one (DBO) is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent, herbicide, and in pharmaceutical applications due to its unique structural properties.

Chemical Structure and Properties

DBO features a benzoxazinone core, characterized by a fused benzene and oxazine ring. The presence of two methyl groups at the 4-position enhances its lipophilicity and may influence its biological interactions. The compound's molecular formula is , with a molecular weight of approximately 175.21 g/mol.

Antimicrobial Properties

DBO has demonstrated significant antimicrobial activity against various pathogens. Studies have reported that derivatives of benzoxazinones, including DBO, exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed that DBO derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DBO Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| DBO derivative A | 0.0039 | Staphylococcus aureus |

| DBO derivative B | 0.025 | Escherichia coli |

| DBO derivative C | 0.010 | Pseudomonas aeruginosa |

Cytotoxicity

Research has shown that specific benzoxazinone derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to DBO were tested for cytotoxicity in P388 cells, with some showing an ID50 value as low as 8.9 µM . This suggests potential applications in cancer therapy.

Herbicidal Activity

DBO has been evaluated for its herbicidal properties, particularly against common weeds such as barnyard grass and rape. The herbicidal evaluation indicated that several derivatives exhibited high levels of phytotoxicity, potentially acting as plant hormone inhibitors .

Table 2: Herbicidal Activity of DBO Derivatives

| Compound | Phytotoxicity Level | Target Plant |

|---|---|---|

| DBO derivative X | High | Barnyard grass |

| DBO derivative Y | Moderate | Rape |

The mechanism by which DBO exerts its biological effects involves interaction with various molecular targets. It has been suggested that the compound acts as an inhibitor of human neutrophil elastase and may also modulate enzyme activities through binding interactions facilitated by the oxazine ring .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzoxazinone derivatives highlighted the structure-activity relationship (SAR) that contributes to their antimicrobial efficacy. The presence of electron-withdrawing groups significantly enhanced their activity against bacterial strains .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazinone derivatives on human cancer cell lines revealed that certain modifications to the benzoxazinone structure could lead to increased cytotoxicity, making them promising candidates for further development in cancer therapeutics .

Propiedades

IUPAC Name |

4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDETPOBPURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175707 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21440-96-0 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.